2-[2-({1-[4-(TRIFLUOROMETHOXY)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}SULFANYL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLIC ACID
Overview
Description
2-[2-({1-[4-(TRIFLUOROMETHOXY)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}SULFANYL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLIC ACID is a complex organic compound that features a unique combination of functional groups, including a trifluoromethoxyphenyl group, a tetrazole ring, and a benzothiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-({1-[4-(TRIFLUOROMETHOXY)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}SULFANYL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLIC ACID typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the tetrazole ring: This can be achieved by reacting 4-(trifluoromethoxy)phenylhydrazine with sodium azide under acidic conditions.
Thioesterification: The tetrazole derivative is then subjected to thioesterification with an appropriate thioester reagent.
Acetylation: The resulting thioester is acetylated using acetic anhydride.
Cyclization: The acetylated product undergoes cyclization to form the benzothiophene core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-({1-[4-(TRIFLUOROMETHOXY)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}SULFANYL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-[2-({1-[4-(TRIFLUOROMETHOXY)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}SULFANYL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLIC ACID has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its functional groups can be utilized in the design of novel materials with specific properties, such as conductivity or fluorescence.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[2-({1-[4-(TRIFLUOROMETHOXY)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}SULFANYL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group and tetrazole ring are known to enhance binding affinity and selectivity, while the benzothiophene core provides structural stability. The compound may inhibit or activate specific pathways, leading to its desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
2-[2-({1-[4-(TRIFLUOROMETHOXY)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}SULFANYL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLIC ACID: This compound is unique due to its combination of functional groups and structural features.
Other benzothiophene derivatives: These compounds share the benzothiophene core but may have different substituents, leading to variations in their properties and applications.
Tetrazole-containing compounds: These compounds contain the tetrazole ring and may have different functional groups attached, affecting their reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[[2-[1-[4-(trifluoromethoxy)phenyl]tetrazol-5-yl]sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N5O4S2/c20-19(21,22)31-11-7-5-10(6-8-11)27-18(24-25-26-27)32-9-14(28)23-16-15(17(29)30)12-3-1-2-4-13(12)33-16/h5-8H,1-4,9H2,(H,23,28)(H,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTFUJSTHDFOEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CSC3=NN=NN3C4=CC=C(C=C4)OC(F)(F)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N5O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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